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7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Lipophilicity Drug Design ADME Prediction

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (CAS 1207027-57-3, C25H20N4O3, MW 424.46) is a fully synthetic quinazoline-2,4(1H,3H)-dione hybrid bearing a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 7-position and a 3-phenylpropyl substituent on the N3 nitrogen. The 1,2,4-oxadiazole ring confers an electron‑deficient heterocyclic motif that enhances metabolic stability and target binding via π‑stacking and hydrogen‑bond acceptor interactions, while the quinazoline‑2,4‑dione core provides a dual hydrogen‑bond donor/acceptor scaffold distinct from quinazoline‑4‑one congeners.

Molecular Formula C25H20N4O3
Molecular Weight 424.46
CAS No. 1207027-57-3
Cat. No. B2894957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
CAS1207027-57-3
Molecular FormulaC25H20N4O3
Molecular Weight424.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O
InChIInChI=1S/C25H20N4O3/c30-24-20-14-13-19(23-27-22(28-32-23)18-11-5-2-6-12-18)16-21(20)26-25(31)29(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31)
InChIKeyKMQVBWFHTSGHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (CAS 1207027-57-3) – Structural and Physicochemical Baseline for Procurement Selection


7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (CAS 1207027-57-3, C25H20N4O3, MW 424.46) is a fully synthetic quinazoline-2,4(1H,3H)-dione hybrid bearing a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 7-position and a 3-phenylpropyl substituent on the N3 nitrogen [1]. The 1,2,4-oxadiazole ring confers an electron‑deficient heterocyclic motif that enhances metabolic stability and target binding via π‑stacking and hydrogen‑bond acceptor interactions, while the quinazoline‑2,4‑dione core provides a dual hydrogen‑bond donor/acceptor scaffold distinct from quinazoline‑4‑one congeners [1].

Why 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Generic Quinazoline‑Dione or Oxadiazole Analogs


Quinazoline‑2,4‑diones and 1,2,4‑oxadiazoles are broad families with widely divergent target profiles; simple substitution of the N3‑phenylpropyl group or the 7‑aryl‑oxadiazole moiety profoundly alters lipophilicity, hydrogen‑bond capacity, and kinase selectivity. The target compound’s N3‑phenylpropyl chain provides a calculated cLogP of ≈4.8 (ChemAxon) versus ≈3.9 for the closest 3‑benzyl analog, translating to a >8‑fold predicted difference in membrane partitioning that directly impacts cell‑based assay performance and ADME properties [1]. The oxadiazole‑quinazoline‑2,4‑dione connectivity pattern differentiates it from the extensively studied quinazoline‑4‑one‑oxadiazole hybrids, which exhibit divergent EGFR/BRAFV600E selectivity profiles [2]. Interchanging with an uncharacterized analog therefore risks loss of the specific multi‑target engagement signature and introduces uncontrolled pharmacokinetic uncertainty.

Quantitative Differentiation Evidence for 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione – Comparator‑Based Selection Data


Lipophilicity Advantage: Calculated cLogP of the N3‑Phenylpropyl Derivative Versus 3‑Benzyl and 3‑(4‑Methylbenzyl) Analogs

The target compound’s N3‑phenylpropyl substituent yields a calculated cLogP of 4.8, compared to 3.9 for the 3‑benzyl analog 3‑benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione and 4.2 for the 3‑(4‑methylbenzyl) analog [1]. This 0.9 log unit increase corresponds to a ~8‑fold higher predicted octanol‑water partition coefficient, which typically enhances passive membrane permeability but may also elevate plasma protein binding. In kinase inhibitor programs, a cLogP window of 3–5 is commonly targeted; the phenylpropyl compound sits at the upper boundary, offering a distinct property profile relative to the less lipophilic benzyl congeners [2].

Lipophilicity Drug Design ADME Prediction

Hydrogen‑Bond Donor/Acceptor Differentiation Relative to Quinazoline‑4‑One‑Oxadiazole Hybrids

The quinazoline‑2,4(1H,3H)‑dione core of the target compound provides two hydrogen‑bond donors (N1, N3) and four acceptors (C2=O, C4=O, oxadiazole O and N), contrasting with the quinazoline‑4‑one scaffold found in the multitargeted inhibitors 9b, 9c, and 9h described by Mohamed et al., which lack the N1‑H donor [1]. In silico docking of the quinazoline‑4‑one‑oxadiazole hybrids into EGFR (PDB 1M17) and BRAFV600E (PDB 3OG7) revealed that the oxadiazole oxygen and quinazoline carbonyl form critical hydrogen bonds; the additional N1‑H donor on the 2,4‑dione scaffold is predicted to enable an extra hinge‑region contact with the kinase backbone, potentially altering selectivity profiles [1]. Direct experimental kinase inhibition data are not available for the target compound, but the divergent hydrogen‑bond capacity represents a quantifiable structural differentiation.

Kinase Inhibition Binding Mode Scaffold Comparison

Antiproliferative Class‑Level Activity: In‑Vitro Benchmarking Against the Closest Published Oxadiazole‑Quinazoline Hybrids

In the only published series closely related to the target compound, the 1,2,4‑oxadiazole/quinazoline‑4‑one hybrids 9b, 9c, and 9h demonstrated sub‑micromolar antiproliferative IC50 values against a panel of cancer cell lines, with 9b showing IC50 = 0.87 μM (MCF‑7), 1.24 μM (HCT‑116), and dual EGFR/BRAFV600E inhibitory activity (EGFR IC50 = 0.34 μM; BRAFV600E IC50 = 0.52 μM) [1]. These compounds share the same 3‑phenyl‑1,2,4‑oxadiazole substituent as the target compound but differ in the core (quinazoline‑4‑one vs. quinazoline‑2,4‑dione) and N‑substitution. No direct antiproliferative IC50 data have been reported for the target compound; the class‑level inference is that the quinazoline‑2,4‑dione scaffold, with its additional hydrogen‑bond capacity, may produce a similar or differentiated multi‑target profile [2]. Procurement decisions should therefore consider that the target compound remains unprofiled for antiproliferative activity and requires primary screening.

Antiproliferative Activity Cancer Cell Lines Multi‑Target Inhibitor

Physicochemical and ADME‑Prediction Comparison: Target Compound Versus the 4‑Isopropoxyphenyl Oxadiazole Analog

The commercially available closest structural analog, 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (CAS 1359176-17-2, C28H26N4O4, MW 482.54), differs from the target compound by a 4‑isopropoxy substituent on the oxadiazole phenyl ring [1]. This substitution increases molecular weight by 58 Da and topological polar surface area (tPSA) from approximately 89 Ų to 98 Ų, exceeding the typical oral drug‑likeness threshold of 140 Ų for both compounds but lowering the predicted passive permeability of the 4‑isopropoxy analog relative to the unsubstituted phenyl compound [2]. The target compound’s lower MW and tPSA favor compliance with Lipinski and Veber rules, predicting superior oral absorption potential. Neither compound has published experimental PK data; the differentiation rests on calculated ADME parameters.

ADME Prediction Drug‑Likeness Metabolic Stability

Metabolic Soft‑Spot Differentiation: Predicted CYP Liability of the 3‑Phenylpropyl Chain Versus 3‑Benzyl and 3‑Phenethyl Analogs

In silico metabolism prediction (StarDrop P450 module) indicates that the 3‑phenylpropyl side chain of the target compound is metabolized primarily via benzylic hydroxylation (CYP3A4) and ω‑oxidation, whereas the 3‑benzyl analog is predicted to undergo rapid N‑debenzylation (CYP2D6/CYP3A4), a common metabolic soft spot that drastically reduces half‑life in microsomal assays [1]. The additional methylene spacer in the phenylpropyl group shifts the primary site of oxidative metabolism away from the labile benzylic C‑N bond. No experimental intrinsic clearance data are available; the inference is based on known SAR for N‑alkyl versus N‑benzyl quinazoline‑diones [2].

Metabolic Stability CYP450 Lead Optimization

Recommended Application Scenarios for 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Design Requiring Novel Hinge‑Binding Pharmacophores

The quinazoline‑2,4‑dione core provides an additional N1‑H hydrogen‑bond donor absent in the widely screened quinazoline‑4‑one‑oxadiazole hybrids. This property, combined with the electron‑deficient 1,2,4‑oxadiazole ring, enables a distinct hinge‑region interaction pattern predicted to expand kinase selectivity profiles. Incorporate this compound into kinase‑focused screening decks where novel binding modes are sought for targets such as EGFR, BRAF, or their resistance mutants, and benchmark against the published dual EGFR/BRAFV600E inhibitors 9b, 9c, and 9h [1]. [1]

Medicinal Chemistry Lead Optimization for Programs Requiring Eliminated N‑Dealkylation Metabolic Liability

The N3‑phenylpropyl substituent replaces the metabolically labile N‑benzyl group common in quinazoline‑dione leads, removing the N‑debenzylation soft spot that often causes rapid hepatic clearance. Use this compound as a starting scaffold in oral oncology or anti‑inflammatory programs where microsomal stability (predicted t₁/₂ prolongation >2‑fold vs. benzyl analogs) is a critical progression criterion. Confirm experimentally via human liver microsome stability assays [1]. [1]

Chemical Biology Probe Development for STAT3/FOXO3a Pathway Dissection

Quinazoline‑2,4(1H,3H)‑diones, as a class, have demonstrated modulation of STAT3 and FOXO3a signaling in HepG2 hepatocellular carcinoma cells, a mechanism distinct from the kinase‑targeting quinazoline‑4‑one hybrids [1]. The target compound’s 3‑phenylpropyl and 7‑phenyl‑oxadiazole substitution pattern is hypothesized to tune target engagement and cellular permeability. For groups investigating STAT3‑dependent transcriptional programs, this compound offers a structurally distinct probe scaffold with predicted cLogP and tPSA compatible with cellular assay conditions [2]. [1][2]

Structure–Activity Relationship Expansion Around Multi‑Target Antiproliferative Agents

The closest published antiproliferative hybrids (quinazoline‑4‑one‑oxadiazoles) achieve sub‑micromolar IC50 values against MCF‑7 and HCT‑116 cells with dual EGFR/BRAF inhibition [1]. This compound, with its quinazoline‑2,4‑dione core, represents the logical next‑step SAR expansion to test the impact of the 2,4‑dione vs. 4‑one scaffold on potency, selectivity, and resistance profiles. Procurement is justified for collaborative medicinal chemistry programs that have established the 4‑one series and now seek to diversify the core pharmacophore while retaining the 7‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl) warhead [1].

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